molecular formula C13H16O2 B1618290 PHENYLETHYL SENECIOATE CAS No. 42078-65-9

PHENYLETHYL SENECIOATE

Cat. No.: B1618290
CAS No.: 42078-65-9
M. Wt: 204.26 g/mol
InChI Key: QTCRFFUEUAXZNW-UHFFFAOYSA-N
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Description

PHENYLETHYL SENECIOATE is an organic compound with the molecular formula C13H18O2. It is also known by other names such as isovaleric acid, phenethyl ester, and β-phenylethyl isovalerate . This compound is characterized by its ester functional group, which is derived from the reaction between 2-butenoic acid and 2-phenylethanol.

Preparation Methods

The synthesis of 2-butenoic acid, 3-methyl-, 2-phenylethyl ester typically involves esterification reactions. One common method is the reaction of 3-methyl-2-butenoic acid with 2-phenylethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

PHENYLETHYL SENECIOATE can undergo various chemical reactions, including:

Scientific Research Applications

PHENYLETHYL SENECIOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-butenoic acid, 3-methyl-, 2-phenylethyl ester involves its interaction with esterases, which hydrolyze the ester bond to release the corresponding alcohol and acid. This hydrolysis reaction is crucial for its potential use as a prodrug, where the active drug is released upon ester bond cleavage . The molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

PHENYLETHYL SENECIOATE can be compared with other similar compounds such as:

Properties

CAS No.

42078-65-9

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-phenylethyl 3-methylbut-2-enoate

InChI

InChI=1S/C13H16O2/c1-11(2)10-13(14)15-9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3

InChI Key

QTCRFFUEUAXZNW-UHFFFAOYSA-N

SMILES

CC(=CC(=O)OCCC1=CC=CC=C1)C

Canonical SMILES

CC(=CC(=O)OCCC1=CC=CC=C1)C

density

1.011-1.019

Key on ui other cas no.

42078-65-9

physical_description

Colourless oily liquid;  mild, deep-sweet, herbaceous-winey, discreetly floral balsamic odou

solubility

Insoluble in water;  soluble in oils
Miscible at room temperature (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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